

A Technical Guide to 4,5-Dichloro-6-ethylpyrimidine

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Compound of Interest

Compound Name: 4,5-Dichloro-6-ethylpyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4,5-dichloro-6-ethylpyrimidine**, a heterocyclic compound of interest in synthetic and medicinal chemistry. It covers the compound's chemical identity, physical properties, a detailed experimental protocol for its synthesis, and its context within the broader landscape of pyrimidine derivatives in drug discovery.

Compound Identification and Properties

4,5-Dichloro-6-ethylpyrimidine is a substituted pyrimidine ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is indeed **4,5-dichloro-6-ethylpyrimidine**.^[1] It is a valuable building block or intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Computed Properties

Identifier/Property	Value	Source
Molecular Formula	C₆H₆Cl₂N₂	PubChemLite[1]
IUPAC Name	4,5-dichloro-6-ethylpyrimidine	PubChemLite[1]
InChI	InChI=1S/C6H6Cl2N2/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3	PubChemLite[1]
InChIKey	RPVZESOQOOPTGU-UHFFFAOYSA-N	PubChemLite[1]
SMILES	<chem>CCC1=C(C(=NC=N1)Cl)Cl</chem>	PubChemLite[1]
Molecular Weight	177.03 g/mol	PubChemLite[1]
Monoisotopic Mass	175.9908 Da	PubChemLite[1]

| Predicted XlogP | 2.6 | PubChemLite[1] |

Table 2: Predicted Collision Cross Section (CCS) Data

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	176.99808	129.2
[M+Na] ⁺	198.98002	140.7
[M-H] ⁻	174.98352	129.7
[M+NH ₄] ⁺	194.02462	148.4
[M+K] ⁺	214.95396	136.1

Data calculated using CCSbase and reported by PubChemLite.[1]

Synthesis and Experimental Protocols

The synthesis of **4,5-dichloro-6-ethylpyrimidine** is a multi-step process. A documented method involves the condensation of an alkyl 2-chloro-3-oxopentanoate with a formamidine salt, followed by chlorination.[2]

Experimental Protocol: Two-Step Synthesis of **4,5-Dichloro-6-ethylpyrimidine**[\[2\]](#)

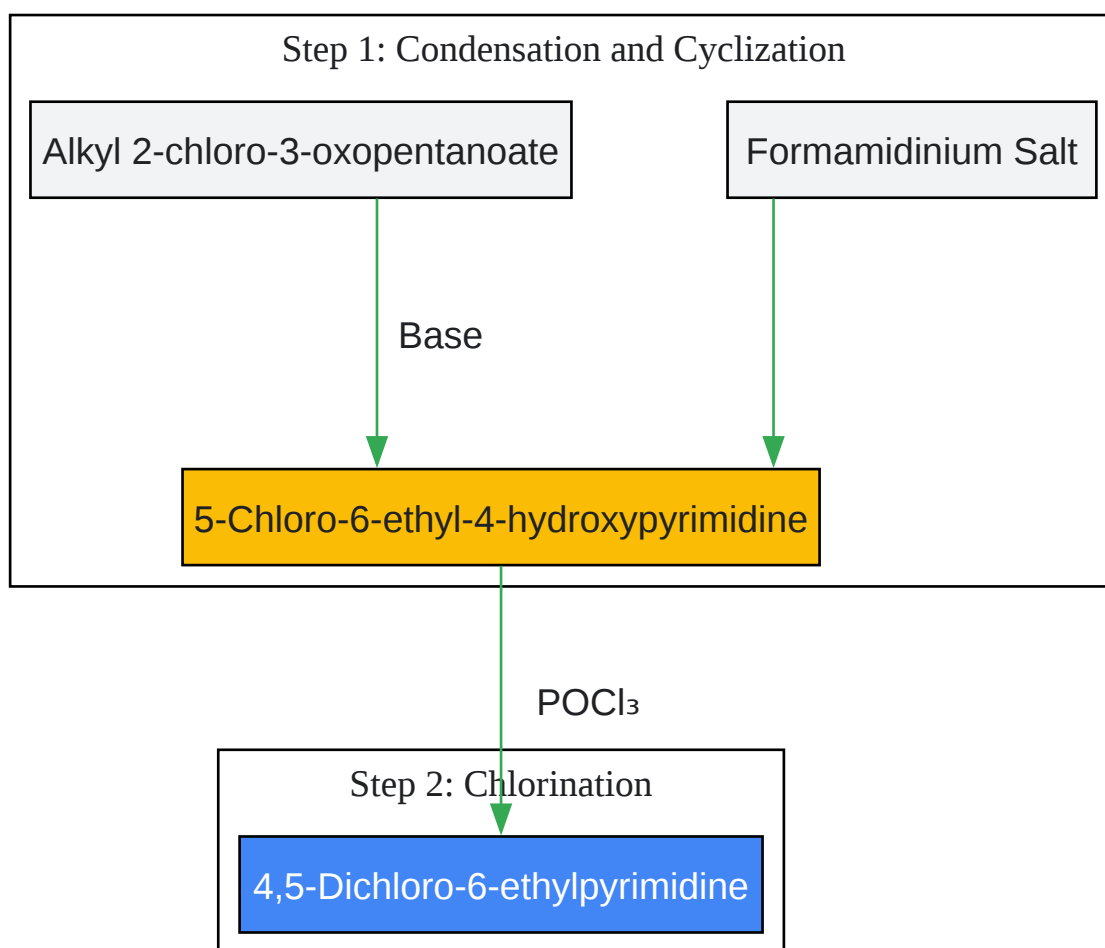
Step 1: Synthesis of 5-Chloro-6-ethyl-4-hydroxypyrimidine

- Reactants: Alkyl 2-chloro-3-oxopentanoate and a Formamidinium salt (e.g., formamidine hydrochloride).
- Base: A suitable base is added to facilitate the condensation reaction.
- Procedure: The alkyl 2-chloro-3-oxopentanoate is condensed with the formamidinium salt in the presence of a base. This cyclization reaction forms the pyrimidine ring, resulting in the intermediate, 5-chloro-6-ethyl-4-hydroxypyrimidine. The specific solvent, temperature, and reaction time would be optimized based on the scale and specific reactants used.

Step 2: Chlorination to **4,5-Dichloro-6-ethylpyrimidine**

- Reactant: 5-Chloro-6-ethyl-4-hydroxypyrimidine (from Step 1).
- Chlorinating Agent: Phosphoryl chloride (POCl_3).
- Procedure: The intermediate 5-chloro-6-ethyl-4-hydroxypyrimidine is treated with phosphoryl chloride. This reaction substitutes the hydroxyl group at the 4-position with a chlorine atom, yielding the final product, **4,5-dichloro-6-ethylpyrimidine**.[\[2\]](#) The reaction is typically performed under reflux, and the excess POCl_3 is removed under reduced pressure post-reaction. The crude product is then purified, often by pouring it into ice water followed by extraction and crystallization.

The following diagram illustrates the general workflow for this synthesis.



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Caption: Synthesis workflow for **4,5-Dichloro-6-ethylpyrimidine**.

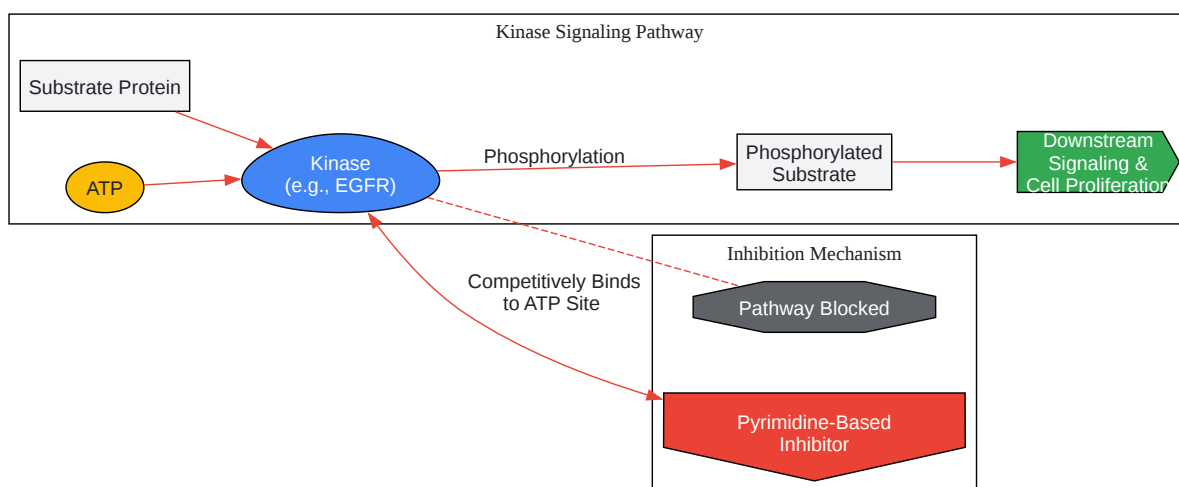
Role in Drug Development and Medicinal Chemistry

Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their presence in the nucleobases of DNA and RNA.[3] This structural motif is found in a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[3] Dichlorinated pyrimidines, such as **4,5-dichloro-6-ethylpyrimidine**, serve as versatile intermediates. The two chlorine atoms provide reactive sites for nucleophilic aromatic substitution, allowing for the strategic introduction of various functional groups to build a library of potential drug candidates.

For instance, substituted pyrimidines are crucial in the development of kinase inhibitors for cancer therapy.[4] Many of these inhibitors target specific enzymes like the Epidermal Growth

Factor Receptor (EGFR), whose mutation can lead to uncontrolled cell growth in non-small cell lung cancer.[4] The pyrimidine core acts as a scaffold to correctly orient the pharmacophoric groups within the ATP-binding site of the kinase.

The diagram below illustrates the general principle of how a pyrimidine-based inhibitor functions.



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Caption: General mechanism of pyrimidine-based kinase inhibitors.

While **4,5-dichloro-6-ethylpyrimidine** itself is not an active drug, its structural features make it a key starting material for the synthesis of such targeted therapies. Researchers can leverage its reactivity to explore new chemical space in the ongoing development of novel and more effective pharmaceuticals.

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References

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